
Z-Phe-Leu-Glu-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Leu-Glu-pNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of phenylalanine, followed by the sequential addition of leucine and glutamic acid. The final step involves the coupling of p-nitroaniline to the glutamic acid residue. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-Leu-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin, subtilisin, and chymotrypsin in buffered aqueous solutions.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF).
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow-colored compound that can be detected spectrophotometrically .
Scientific Research Applications
Z-Phe-Leu-Glu-pNA has a wide range of applications in scientific research:
Mechanism of Action
Z-Phe-Leu-Glu-pNA acts as a substrate for glutamyl endopeptidases. The enzyme catalyzes the hydrolysis of the peptide bond between the glutamic acid and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically due to the chromogenic nature of p-nitroaniline . The molecular targets involved are the active sites of the proteolytic enzymes, which recognize and bind to the specific peptide sequence of this compound .
Comparison with Similar Compounds
Z-Gly-Gly-Leu-pNA: Another chromogenic substrate used for studying proteolytic enzymes.
Z-Ala-Ala-Leu-pNA: Similar in structure and used for similar applications in enzyme studies.
Uniqueness: Z-Phe-Leu-Glu-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for glutamyl endopeptidases. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
Properties
IUPAC Name |
(4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLMBZPHTOCJKX-AWCRTANDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Z-Phe-Leu-Glu-pNA and what is it used for in protease research?
A1: this compound (benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-p-nitroanilide) is a synthetic peptide commonly used as a chromogenic substrate for measuring the activity of various proteases, especially those with specificity for glutamic acid at the cleavage site [, , ].
Q2: How does this compound work as a protease substrate?
A2: this compound contains a p-nitroanilide (pNA) group attached to the carboxyl terminus of the peptide. Upon cleavage by a protease at the glutamic acid residue, the pNA group is released. This release can be monitored spectrophotometrically at 405 nm, providing a direct measurement of the protease activity [, , ].
Q3: The articles mention a "catalytic efficiency" value (kcat/Km) when discussing this compound. What does this mean in the context of protease activity?
A3: The kcat/Km value, also known as the specificity constant, is a measure of catalytic efficiency. In the context of protease activity, it reflects how efficiently the protease binds to and cleaves the substrate, this compound. A higher kcat/Km value indicates a more efficient interaction between the protease and the substrate [].
Q4: One study mentions that this compound was used to characterize a novel protease from Staphylococcus aureus. Can you elaborate on this?
A4: Researchers used this compound to characterize the kinetic parameters (Km, kcat, kcat/Km) of a novel glutamate-specific serine protease (VSPase) secreted by a clinical isolate of Staphylococcus aureus []. This information helped in understanding the enzyme's catalytic efficiency and substrate specificity, contributing to the overall biochemical characterization of VSPase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
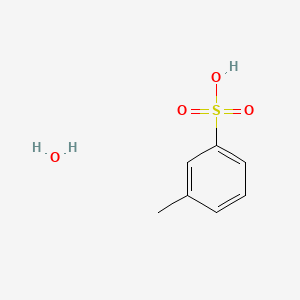

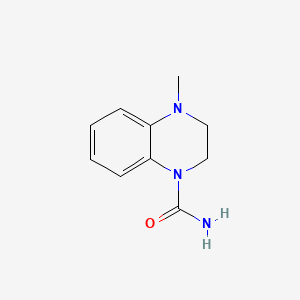
![Sulfamide,(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-(9ci)](/img/structure/B560698.png)
![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)
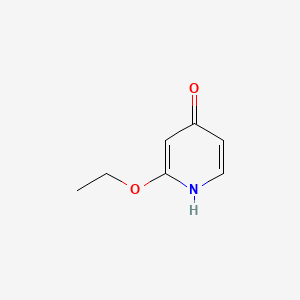
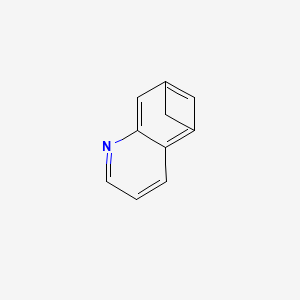
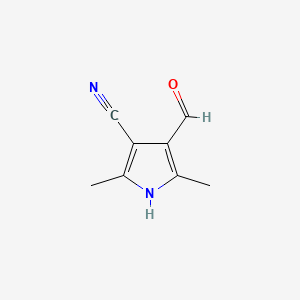
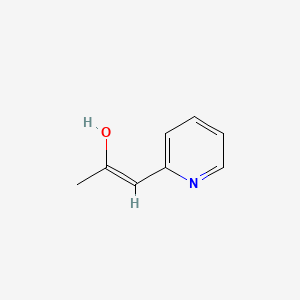
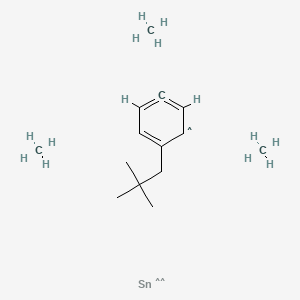
![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)
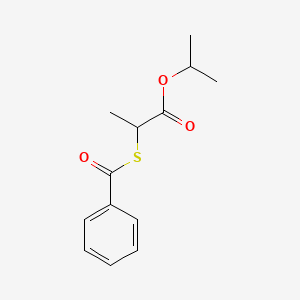
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
